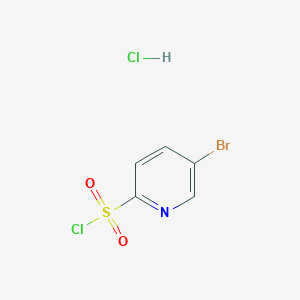

5-Bromopyridine-2-sulfonyl chloride, HCl

Description

Properties

IUPAC Name |

5-bromopyridine-2-sulfonyl chloride;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrClNO2S.ClH/c6-4-1-2-5(8-3-4)11(7,9)10;/h1-3H;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWQQTDYYBXDGKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1Br)S(=O)(=O)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrCl2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70674535 | |

| Record name | 5-Bromopyridine-2-sulfonyl chloride--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70674535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1150561-80-0 | |

| Record name | 2-Pyridinesulfonyl chloride, 5-bromo-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1150561-80-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromopyridine-2-sulfonyl chloride--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70674535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Bromopyridine-2-sulfonyl chloride HCl physical properties

An In-Depth Technical Guide to 5-Bromopyridine-2-sulfonyl chloride HCl: Properties, Applications, and Protocols for the Research Scientist

Section 1: Introduction

5-Bromopyridine-2-sulfonyl chloride hydrochloride is a pivotal bifunctional reagent in the fields of medicinal chemistry and advanced organic synthesis. Its value is anchored in a molecular architecture that features two distinct and highly useful reactive centers: a potent electrophilic sulfonyl chloride group and a versatile 5-bromopyridine core. This combination makes it an essential building block for constructing complex molecules, particularly in the development of novel therapeutic agents.[1]

The sulfonyl chloride moiety serves as a reliable precursor for the synthesis of sulfonamides, a functional group prevalent in a vast array of FDA-approved drugs due to its favorable electronic properties and ability to act as a hydrogen bond donor and acceptor. Concurrently, the bromine atom on the pyridine ring provides a synthetic handle for late-stage functionalization, most commonly through palladium-catalyzed cross-coupling reactions. This dual reactivity allows for the strategic diversification of molecular scaffolds.[2][3] Consequently, this reagent is frequently employed in the synthesis of pharmaceuticals, especially in the design of targeted therapies like kinase inhibitors for oncology, as well as anti-inflammatory and antibacterial agents.[1][2]

This guide offers a comprehensive overview of the physical properties, chemical reactivity, synthetic applications, and safe handling protocols for 5-Bromopyridine-2-sulfonyl chloride HCl, tailored for researchers, chemists, and drug development professionals.

Section 2: Core Physicochemical Properties

The physical and chemical properties of 5-Bromopyridine-2-sulfonyl chloride HCl dictate its handling, storage, and application in synthesis. A summary of these core properties is presented below.

| Property | Value | Source(s) |

| CAS Number | 1150561-80-0 | [4][5] |

| Molecular Formula | C₅H₄BrCl₂NO₂S | [4] |

| Molecular Weight | 292.97 g/mol | [4] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 78-80°C (for the free base, 5-Bromopyridine-2-sulfonyl chloride) | [6] |

| Solubility | Soluble in chloroform (free base); reacts with water and other protic solvents. | [6][7] |

| Storage Conditions | Store in a cool (0-8 °C recommended for free base), dry, well-ventilated area. Moisture sensitive. | [1][7][8] |

The compound is a solid at room temperature, which simplifies handling compared to liquid reagents. Its most critical chemical characteristic is its high sensitivity to moisture.[7][8] The sulfonyl chloride group readily hydrolyzes upon contact with water, releasing corrosive and toxic hydrogen chloride gas.[7][9] This reactivity necessitates storage in tightly sealed containers under an inert atmosphere (e.g., nitrogen or argon) and the use of anhydrous solvents and techniques during reactions. The hydrochloride salt form may exhibit slightly different physical properties from the free base, but the paramount concern of moisture sensitivity remains.

Section 3: Chemical Reactivity and Synthetic Utility

The synthetic power of 5-Bromopyridine-2-sulfonyl chloride HCl stems from its two orthogonal reactive sites, enabling sequential or independent functionalization.

-

The Sulfonyl Chloride Moiety: A Gateway to Sulfonamides The sulfur atom in the sulfonyl chloride group is highly electron-deficient, making it a strong electrophile. Its primary and most widespread application is the reaction with primary or secondary amines to form stable sulfonamide linkages.[1] This reaction is typically conducted in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) to neutralize the hydrogen chloride generated during the reaction, as well as the HCl present in the salt form of the reagent.[10] Beyond amines, it can also react with other nucleophiles, such as alcohols or phenols, to yield sulfonate esters.

-

The 5-Bromopyridine Scaffold: A Platform for Diversification The bromine atom at the 5-position of the pyridine ring is a versatile functional handle for forming new carbon-carbon or carbon-heteroatom bonds. It is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura (with boronic acids), Buchwald-Hartwig (with amines or alcohols), and Sonogashira (with terminal alkynes) reactions.[2][3][11] This capability is invaluable in drug discovery, allowing for the systematic exploration of the chemical space around the core scaffold to optimize biological activity and pharmacokinetic properties.[3][12]

Caption: Dual reactivity of 5-Bromopyridine-2-sulfonyl chloride HCl.

Section 4: Experimental Protocol: Synthesis of a Novel Sulfonamide

This section provides a robust, self-validating protocol for the synthesis of an N-substituted sulfonamide, a common application for this reagent. The causality behind key steps is explained to ensure reproducibility and understanding.

Objective: To synthesize N-(4-methoxyphenyl)-5-bromopyridine-2-sulfonamide from 5-Bromopyridine-2-sulfonyl chloride HCl and p-anisidine.

Reagents and Equipment:

-

5-Bromopyridine-2-sulfonyl chloride HCl

-

p-Anisidine (4-methoxyaniline)

-

Triethylamine (TEA)

-

Anhydrous Dichloromethane (DCM)

-

Standard laboratory glassware (round-bottom flask, dropping funnel)

-

Magnetic stirrer and stir bar

-

Ice bath

-

Thin Layer Chromatography (TLC) plate and chamber

-

Rotary evaporator

-

Silica gel for column chromatography

Experimental Workflow Diagram:

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. 1150561-80-0|5-Bromopyridine-2-sulfonyl chloride hydrochloride|BLD Pharm [bldpharm.com]

- 5. cas 1150561-80-0|| where to buy 5-Bromopyridine-2-sulfonyl chloride, HCl [chemenu.com]

- 6. labsolu.ca [labsolu.ca]

- 7. fishersci.ca [fishersci.ca]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. cbijournal.com [cbijournal.com]

- 11. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

Introduction: The Strategic Importance of a Versatile Building Block

An In-depth Technical Guide to 5-Bromopyridine-2-sulfonyl chloride HCl: A Keystone Reagent in Modern Drug Discovery

In the landscape of medicinal chemistry and drug development, the strategic selection of starting materials is paramount to the successful synthesis of novel therapeutic agents. 5-Bromopyridine-2-sulfonyl chloride hydrochloride is a highly reactive and versatile bifunctional reagent that has garnered significant attention. Its structure, incorporating a pyridine ring, a reactive sulfonyl chloride, and a bromine handle for further chemical modification, makes it an exceptionally valuable building block.

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals. It will delve into the core chemical properties, synthesis, reactivity, and critical applications of 5-Bromopyridine-2-sulfonyl chloride HCl, providing field-proven insights and methodologies to harness its full potential in the laboratory.

PART 1: Core Chemical Identity and Properties

Nomenclature and CAS Number

A point of critical importance is the distinction between the freebase and the hydrochloride salt, as this affects handling, stability, and reactivity.

-

5-Bromopyridine-2-sulfonyl chloride: This refers to the neutral compound.

-

CAS Number: 874959-68-9[1]

-

-

5-Bromopyridine-2-sulfonyl chloride hydrochloride: This is the hydrochloride salt of the pyridine nitrogen. The user's query specifically refers to this entity.

-

CAS Number: 1150561-80-0[2]

-

The presence of the hydrochloride salt enhances the compound's stability and can modify its solubility profile. For the remainder of this guide, we will focus on the hydrochloride salt, CAS Number 1150561-80-0.

Physicochemical and Safety Data

Understanding the fundamental properties of a reagent is the bedrock of its effective and safe utilization. The data below has been compiled from various supplier and safety sources.

| Property | Value | Source |

| CAS Number | 1150561-80-0 | [2] |

| Molecular Formula | C₅H₄BrCl₂NO₂S | [2] |

| Molecular Weight | 292.97 g/mol | [2] |

| Appearance | White solid | [1] |

| Storage Conditions | Store at 0-8 °C, moisture sensitive | [1][3] |

| Hazard Signal | Danger | [2][4] |

| Key Hazard Statements | H314: Causes severe skin burns and eye damage. H290: May be corrosive to metals. | [2] |

Note: This compound is moisture-sensitive and reacts violently with water. It is corrosive and causes severe burns. All handling should be performed by trained personnel in a controlled laboratory environment with appropriate personal protective equipment (PPE).[3]

PART 2: Synthesis and Reactivity

Conceptual Synthesis Pathway

While specific, detailed industrial synthesis protocols for 5-Bromopyridine-2-sulfonyl chloride HCl are often proprietary, a general and chemically sound pathway can be conceptualized based on established organic chemistry principles. A common route involves the oxidation of a corresponding thiol or a related sulfur-containing precursor.

A plausible method involves the oxidative chlorination of a suitable precursor like 5-bromo-2-mercaptopyridine.

Causality Behind Experimental Choices: The choice of an oxidative chlorination route is based on its efficiency in converting sulfur-containing compounds into highly reactive sulfonyl chlorides.[5] Using an aqueous acidic medium, such as hydrochloric acid, serves a dual purpose: it provides the chloride ions and ensures the final product is isolated as its more stable hydrochloride salt.

Core Reactivity: The Sulfonamide Formation

The primary utility of 5-Bromopyridine-2-sulfonyl chloride HCl stems from the high electrophilicity of the sulfur atom in the sulfonyl chloride group.[1] This makes it an excellent electrophile for reaction with a wide range of nucleophiles, most notably primary and secondary amines, to form stable sulfonamide linkages. This reaction is a cornerstone of modern medicinal chemistry.[6]

PART 3: Application in Drug Discovery & Development

The unique trifecta of features—a sulfonyl chloride for coupling, a bromine atom for cross-coupling, and a pyridine core for modulating physicochemical properties—makes this reagent a powerful tool in drug discovery.[1][6][7]

Workflow: From Building Block to Drug Candidate

5-Bromopyridine-2-sulfonyl chloride HCl is typically employed as a key intermediate in the multi-step synthesis of complex drug candidates.[6] The bromine atom is particularly valuable as it provides a reactive handle for late-stage diversification of a drug scaffold using powerful reactions like Suzuki or Sonogashira cross-coupling.[7] This allows chemists to rapidly generate a library of analogues to explore the structure-activity relationship (SAR) and optimize for potency, selectivity, and pharmacokinetic properties.

Experimental Protocol: Synthesis of a Model Pyridyl Sulfonamide

This protocol describes a general, self-validating procedure for the synthesis of a sulfonamide, which is the most common application of the title compound.

Objective: To synthesize N-benzyl-5-bromopyridine-2-sulfonamide.

Materials:

-

5-Bromopyridine-2-sulfonyl chloride HCl

-

Benzylamine

-

Triethylamine (TEA) or Pyridine (as base)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) (as solvent)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Step-by-Step Methodology:

-

Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-Bromopyridine-2-sulfonyl chloride HCl (1.0 equivalent) in anhydrous DCM.

-

Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to control the exothermicity of the reaction and prevent side reactions.

-

Addition of Amine and Base: In a separate vial, pre-mix the nucleophile, benzylamine (1.1 equivalents), and a non-nucleophilic base like triethylamine (2.2 equivalents). The base is essential to neutralize the HCl salt present in the starting material and the HCl generated during the reaction.

-

Reaction: Add the amine/base mixture dropwise to the cooled solution of the sulfonyl chloride over 10-15 minutes. Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.

-

Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (to remove excess base and amine), saturated sodium bicarbonate solution, and finally, brine.

-

Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude solid/oil by flash column chromatography on silica gel to yield the pure N-benzyl-5-bromopyridine-2-sulfonamide.

-

Validation: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Conclusion: An Indispensable Tool for the Modern Chemist

5-Bromopyridine-2-sulfonyl chloride HCl is more than just a chemical reagent; it is a strategic asset in the synthesis of complex molecules. Its predictable reactivity, coupled with the potential for diverse, late-stage modifications, provides a robust platform for accelerating drug discovery programs.[6][7] By understanding its properties and mastering its application through validated protocols, researchers can confidently leverage this powerful building block to construct the next generation of innovative therapeutics.

References

- Chem-Impex International. (n.d.). 5-Bromo-pyridine-2-sulfonyl chloride.

- Sigma-Aldrich. (n.d.). 5-bromo-pyridine-2-sulfonyl chloride AldrichCPR.

- Sigma-Aldrich. (n.d.). 5-Bromothiophene-2-sulfonyl chloride 97.

- BLD Pharm. (n.d.). 5-Bromopyridine-2-sulfonyl chloride hydrochloride. CAS 1150561-80-0.

- BLD Pharm. (n.d.). 5-Bromo-2-chloropyridine-4-sulfonyl chloride. CAS 1261806-75-0.

- Fisher Scientific. (2025). Safety Data Sheet: 5-Bromopyridine-3-sulfonyl chloride.

- Sigma-Aldrich. (2024). Safety Data Sheet: 2-Bromopyridine.

-

Li, Y., et al. (2017). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Molecules, 22(9), 1536. Available at: [Link]

- Amfine. (n.d.). The Role of Sulfonyl Chlorides in Modern Chemical Synthesis.

- CN114591250A. (2022). One-step synthesis method of 5-bromo-2-chloropyrimidine. Google Patents.

- ChemicalBook. (2025). 5-Acetyl-2-bromopyridine - Safety Data Sheet.

- Chemsrc. (n.d.). 5-Bromo-6-chloropyridine-3-sulfonyl chloride.

- MySkinRecipes. (n.d.). 5-bromopyridine-2-sulfonic acid.

- MDPI. (2020). Drug Design and Discovery: Principles and Applications.

- Echemi. (n.d.). 2-Pyridinesulfonyl chloride, 5-bromo-, hydrochloride (1:1) Safety Data Sheets.

- BTL. (n.d.). 5-Bromopyridine-3-sulphonyl chloride hydrochloride.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 1150561-80-0|5-Bromopyridine-2-sulfonyl chloride hydrochloride|BLD Pharm [bldpharm.com]

- 3. fishersci.ca [fishersci.ca]

- 4. 5-bromo-pyridine-2-sulfonyl chloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. 5-bromopyridine-2-sulfonic acid [myskinrecipes.com]

An In-depth Technical Guide to the Electrophilicity and Reactivity of 5-Bromopyridine-2-sulfonyl chloride HCl

Introduction: A Keystone Reagent in Modern Synthesis

In the landscape of modern organic synthesis, particularly within pharmaceutical and agrochemical research, the strategic introduction of the sulfonamide functional group is a cornerstone of molecular design. 5-Bromopyridine-2-sulfonyl chloride hydrochloride stands out as a pivotal reagent, valued for its distinct reactivity and its ability to serve as a versatile building block for complex, biologically active molecules.[1] Its utility is fundamentally rooted in the pronounced electrophilic character of the sulfur atom within the sulfonyl chloride moiety, a feature that is finely tuned by the electronic properties of the substituted pyridine ring.

This guide offers an in-depth exploration of the electrophilicity of 5-Bromopyridine-2-sulfonyl chloride HCl. We will dissect the structural elements that govern its reactivity, delve into the mechanistic pathways of its reactions, and provide practical insights into its application for researchers, scientists, and professionals in drug development. By understanding the causality behind its reactivity, chemists can better harness its potential for creating novel molecular entities with enhanced pharmacological properties.[1]

| Property | Value | Source |

| Chemical Formula | C₅H₄BrCl₂NO₂S | [2] |

| Molecular Weight | 292.97 g/mol | [2] |

| Appearance | Solid | |

| CAS Number | 1150561-80-0 | [2] |

| SMILES | O=S(C1=NC=C(Br)C=C1)(Cl)=O.[H]Cl | [2] |

Part 1: Deconstructing the Electrophilicity

The reactivity of 5-Bromopyridine-2-sulfonyl chloride HCl is not monolithic; it arises from a synergistic interplay of its constituent parts: the sulfonyl chloride group, the pyridine ring, the bromo-substituent, and the hydrochloride salt form.

The Inherently Electrophilic Sulfonyl Chloride Group

At its core, the sulfonyl chloride functional group is a potent electrophile.[3] This reactivity stems from the high oxidation state of the sulfur atom, which is bonded to two highly electronegative oxygen atoms and a chlorine atom. This arrangement creates a significant partial positive charge on the sulfur atom, making it an attractive target for nucleophiles. The chlorine atom serves as an excellent leaving group, readily displaced upon nucleophilic attack.[3] This intrinsic reactivity is the foundation for the broad utility of sulfonyl chlorides in forming sulfonamides, sulfonates, and other sulfur-containing compounds.[3][4]

The Pyridine Ring: An Electronic Sink

Unlike a simple benzene ring, the pyridine ring in the structure is an electron-deficient (π-deficient) heterocycle due to the presence of the electronegative nitrogen atom.[5] This nitrogen atom exerts a powerful electron-withdrawing effect through both induction (via the sigma bonds) and the resonance effect (delocalizing electron density from the ring). This overall electron deficiency of the pyridine ring further pulls electron density away from the attached sulfonyl chloride group, intensifying the partial positive charge on the sulfur atom and thus enhancing its electrophilicity.

The Role of the Bromo Substituent and the HCl Salt

The bromine atom at the 5-position of the pyridine ring contributes to the electrophilicity primarily through its inductive electron-withdrawing effect. While it has a weak deactivating resonance effect, its inductive pull is more significant in this context, further depleting the ring of electron density.

Crucially, the compound is supplied as a hydrochloride (HCl) salt.[2] This means the pyridine nitrogen is protonated, forming a pyridinium cation. This protonation dramatically amplifies the electron-withdrawing nature of the heterocyclic ring. The positive charge on the nitrogen atom acts as a powerful "electron sink," significantly increasing the electrophilicity of the C2-position and, by extension, the attached sulfonyl chloride group. This makes the HCl salt form considerably more reactive towards nucleophiles than its free-base counterpart.

Caption: Factors enhancing the electrophilic character of the sulfur atom.

Part 2: Reaction Mechanisms and Synthetic Applications

The enhanced electrophilicity of 5-Bromopyridine-2-sulfonyl chloride HCl dictates its reaction pathways, making it a reliable reagent for sulfonylation reactions.

General Reaction Mechanism: Nucleophilic Acyl Substitution

The reaction of 5-Bromopyridine-2-sulfonyl chloride with a nucleophile (Nu-H) typically proceeds through a bimolecular nucleophilic substitution mechanism, often described as a concerted Sₙ2-type pathway.[4]

Step-by-Step Mechanism:

-

Nucleophilic Attack: The nucleophile (e.g., the lone pair of an amine or an alkoxide) attacks the electrophilic sulfur atom.

-

Transition State: A trigonal bipyramidal transition state is formed where the nucleophile is forming a new bond to sulfur as the sulfur-chlorine bond is breaking.[6]

-

Leaving Group Departure: The chloride ion is expelled as a leaving group.

-

Deprotonation: If the nucleophile was neutral (like R-NH₂ or R-OH), a final deprotonation step, often facilitated by a mild base or a second equivalent of the nucleophile, yields the final neutral product.

Caption: General workflow for sulfonamide synthesis.

Key Synthetic Transformations

The primary application of this reagent is the synthesis of sulfonamides and sulfonates, which are prevalent in medicinal chemistry.[1][3]

| Nucleophile | Product Class | Significance |

| Primary/Secondary Amines | Sulfonamides | Found in numerous antibacterial, anti-inflammatory, and diuretic drugs.[1][3] |

| Alcohols/Phenols | Sulfonate Esters | Used as intermediates and protecting groups in organic synthesis.[3] |

| Thiols | Thiosulfonates | Important in biochemistry and the study of sulfur-containing compounds.[7] |

Field-Proven Protocol: Synthesis of a Pyridyl Sulfonamide

This protocol provides a self-validating system for the synthesis of a sulfonamide, a reaction that is central to the use of this reagent. The causality behind each step is explained to ensure reproducibility and understanding.

Objective: To synthesize N-benzyl-5-bromo-pyridine-2-sulfonamide.

Materials:

-

5-Bromopyridine-2-sulfonyl chloride HCl

-

Benzylamine

-

Triethylamine (Et₃N) or Pyridine (as base)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) (as solvent)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

-

Reactor Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 5-Bromopyridine-2-sulfonyl chloride HCl (1.0 eq).

-

Solvent Addition: Suspend the sulfonyl chloride in anhydrous DCM (approx. 0.1-0.5 M concentration).

-

Causality: DCM is a good choice as it is aprotic and will not react with the electrophile. It also readily dissolves the organic starting materials and products.

-

-

Reagent Addition: In a separate flask, dissolve benzylamine (1.0-1.1 eq) and triethylamine (1.5-2.0 eq) in a small amount of anhydrous DCM.

-

Causality: Triethylamine acts as a base to neutralize the HCl generated during the reaction and the HCl salt of the starting material. Using at least two equivalents ensures the reaction goes to completion by preventing the amine nucleophile from being protonated and rendered unreactive.

-

-

Reaction Execution: Cool the sulfonyl chloride suspension to 0 °C using an ice bath. Slowly add the benzylamine/triethylamine solution dropwise over 10-15 minutes.

-

Causality: The reaction is exothermic.[9] Cooling to 0 °C helps to control the reaction rate, minimize side reactions, and ensure safety. A slow, dropwise addition prevents a rapid temperature increase.

-

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting sulfonyl chloride is consumed.

-

Aqueous Workup: Upon completion, quench the reaction by adding water or saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel.

-

Causality: The aqueous wash removes the triethylamine hydrochloride salt and any other water-soluble impurities.

-

-

Extraction & Drying: Separate the layers and extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Causality: The brine wash helps to remove residual water from the organic phase. The drying agent removes all traces of water before solvent evaporation.

-

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting crude solid or oil by column chromatography (e.g., silica gel using a hexane/ethyl acetate gradient) or recrystallization to yield the pure sulfonamide.

Part 3: Stability, Handling, and Broader Impact

Stability and Handling Considerations

-

Moisture Sensitivity: As with most sulfonyl chlorides, this reagent is susceptible to hydrolysis.[8] It should be stored in a tightly sealed container under a dry, inert atmosphere.[8] Its low solubility in water can, however, offer some protection from hydrolysis in aqueous reaction media, sometimes allowing for its precipitation directly from the reaction mixture.[10]

-

Thermal Stability: While generally stable, some substituted pyridine-2-sulfonyl chlorides can decompose, particularly those with strong electron-withdrawing groups.[11] It is advisable to store the compound in a cool, dark place.

-

Safety: 5-Bromopyridine-2-sulfonyl chloride is corrosive and can cause severe skin burns and eye damage.[12] It is also a potential skin sensitizer.[12] Always handle this reagent in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Impact in Drug Discovery

The 5-bromo-2-pyridylsulfonamide moiety is a valuable scaffold in medicinal chemistry. The bromine atom provides a handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Stille), allowing for the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.[13][14] The pyridylsulfonamide core itself is present in a range of compounds explored for various therapeutic targets. Its ability to act as a hydrogen bond acceptor (via the sulfonyl oxygens and pyridine nitrogen) and its defined geometry make it a privileged structure for binding to enzyme active sites.

Conclusion

5-Bromopyridine-2-sulfonyl chloride HCl is a highly effective and powerful electrophilic reagent. Its reactivity is a well-orchestrated combination of the inherent electrophilicity of the sulfonyl chloride group, amplified significantly by the electron-withdrawing properties of the brominated pyridine ring, particularly in its protonated pyridinium form. This makes it an indispensable tool for the synthesis of sulfonamides and other key intermediates in the pharmaceutical and agrochemical industries.[1] A thorough understanding of its electronic properties, reaction mechanisms, and handling requirements, as detailed in this guide, empowers scientists to leverage this reagent with precision and confidence in the pursuit of novel chemical entities.

References

- Method for synthesizing 5-Bromo-2, 4-dichloropyridine.

-

The Role of SOCl2 and Pyridine in Organic Chemistry. Oreate AI Blog. [Link]

-

Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. ResearchGate. [Link]

-

Sulfonyl Chloride Definition - Organic Chemistry Key Term. Fiveable. [Link]

-

Pyridine-2-sulfonyl Chloride | C5H4ClNO2S. PubChem. [Link]

-

A New, Mild Preparation of Sulfonyl Chlorides. ResearchGate. [Link]

-

Which is the stronger electrophile: aryl acyl chloride or aryl sulfonyl chloride? Reddit. [Link]

-

A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering (RSC Publishing). [Link]

-

Understanding Pyridine-3-sulfonyl Chloride (CAS 16133-25-8): A Deep Dive into its Properties and Applications. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Synthesis of 5-Bromopyridyl-2-magnesium Chloride and Its Application in the Synthesis of Functionalized Pyridines. ResearchGate. [Link]

-

Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Molecules. [Link]

-

Stability of pyridine-2-sulfonyl chlorides as neat samples. ResearchGate. [Link]

-

Sulphuryl chloride as an electrophile for aromatic substitution. RSC Publishing. [Link]

-

Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry. [Link]

-

Electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfinates. Nature Communications. [Link]

-

Functional Groups In Organic Chemistry. Master Organic Chemistry. [Link]

-

Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications. [Link]

-

Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. MDPI. [Link]

-

Activation of Alcohols: Reactions with sulfonyl chlorides (ie-TsCl and MsCl). YouTube. [Link]

-

Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 1150561-80-0|5-Bromopyridine-2-sulfonyl chloride hydrochloride|BLD Pharm [bldpharm.com]

- 3. fiveable.me [fiveable.me]

- 4. mdpi.com [mdpi.com]

- 5. Electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfinates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. nbinno.com [nbinno.com]

- 9. A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Pyridine-2-sulfonyl Chloride | C5H4ClNO2S | CID 3787675 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Synthesis of 5-Bromopyridine-2-sulfonyl chloride HCl

Abstract

5-Bromopyridine-2-sulfonyl chloride hydrochloride is a pivotal reagent in modern medicinal and agrochemical research.[1][2] Its unique trifunctional structure—comprising a pyridine core, a reactive sulfonyl chloride, and a bromine handle for further derivatization—renders it an invaluable building block for creating complex, biologically active molecules.[2] This guide provides a comprehensive overview of the most robust and widely adopted synthetic strategy for this compound, rooted in the principles of the Sandmeyer reaction. We will dissect the mechanistic underpinnings of each step, present a detailed experimental protocol, and discuss critical process parameters, safety considerations, and analytical characterization techniques. This document is intended for researchers, chemists, and process development professionals seeking a thorough and practical understanding of this synthesis.

Introduction: The Strategic Importance of 5-Bromopyridine-2-sulfonyl chloride

The sulfonyl chloride functional group is a cornerstone of synthetic chemistry, primarily due to its high electrophilicity, which allows for facile reactions with a wide range of nucleophiles.[2] The most prominent of these reactions is the formation of sulfonamides through reaction with primary or secondary amines.[2] The sulfonamide moiety is a privileged scaffold in drug discovery, present in a vast array of therapeutics, including antibacterial agents, diuretics, and anti-inflammatory drugs.[1][2]

5-Bromopyridine-2-sulfonyl chloride offers a distinct advantage over simpler aryl sulfonyl chlorides. The integrated pyridine ring can influence the molecule's solubility, electronic properties, and potential for hydrogen bonding, while the bromine atom serves as a versatile site for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling the construction of diverse molecular libraries for drug screening.[2]

Synthetic Strategy: The Sandmeyer-Type Chlorosulfonylation

The most prevalent and scalable method for preparing aryl and heteroaryl sulfonyl chlorides from their corresponding primary amines is the Sandmeyer reaction.[3][4] This classic transformation involves two core stages:

-

Diazotization: The conversion of a primary aromatic amine into a diazonium salt using nitrous acid, which is typically generated in situ from sodium nitrite and a strong mineral acid.[5][6]

-

Copper-Catalyzed Sulfonylchlorination: The substitution of the diazonium group with a sulfonyl chloride moiety. This is achieved by reacting the diazonium salt with sulfur dioxide in the presence of a copper(I) or copper(II) catalyst.[4][7][8]

This approach is favored for its reliability, use of readily available starting materials, and adaptability to a wide range of substrates, including heterocyclic amines.[9][10]

Mechanistic Rationale and Causality

Understanding the "why" behind each step is critical for successful and safe execution.

-

Diazotization: The reaction is performed at low temperatures (typically 0–5 °C) because aryl diazonium salts are thermally unstable and can decompose violently or undergo unwanted side reactions at higher temperatures.[7] The strong acid (HCl) serves a dual purpose: it protonates the starting 2-amino-5-bromopyridine, making it soluble, and it reacts with sodium nitrite to generate the reactive nitrosating agent, nitrous acid (HNO₂).[6]

-

Sulfonylchlorination: Sulfur dioxide (SO₂) acts as the source for the -SO₂- group. A copper salt, often copper(I) chloride or copper(II) chloride, is essential to catalyze the radical-nucleophilic aromatic substitution mechanism, facilitating the displacement of the dinitrogen (N₂) gas and the installation of the sulfonyl chloride group.[3][4][8] The use of a stable SO₂ surrogate, such as 1,4-diazabicyclo[2.2.2]octane-sulfur dioxide complex (DABSO), has become a modern, safer alternative to handling gaseous SO₂.[8][9][10]

The overall transformation can be visualized through the following workflow:

Caption: High-level experimental workflow for the synthesis.

Detailed Experimental Protocol

Disclaimer: This protocol is for informational purposes only and should be performed by qualified personnel in a properly equipped chemical laboratory. All necessary safety precautions must be taken.

Reagents and Materials

| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) | Equivalents |

| 2-Amino-5-bromopyridine | 173.01 | 17.3 | 0.10 | 1.0 |

| Concentrated HCl (~37%) | 36.46 | 60 mL | ~0.72 | ~7.2 |

| Sodium Nitrite (NaNO₂) | 69.00 | 7.6 | 0.11 | 1.1 |

| Acetic Acid (Glacial) | 60.05 | 40 mL | - | - |

| Copper(I) Chloride (CuCl) | 98.99 | 1.0 | 0.01 | 0.1 |

| Sulfur Dioxide (SO₂) | 64.07 | ~20 mL (liquid) | ~0.45 | ~4.5 |

| Toluene | 92.14 | 40 mL | - | - |

Step-by-Step Procedure

Part A: Preparation of the Diazonium Salt Solution [7]

-

To a 250 mL three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 2-Amino-5-bromopyridine (17.3 g, 0.10 mol).

-

Add concentrated hydrochloric acid (30 mL) and glacial acetic acid (30 mL) to the flask. Stir the resulting slurry.

-

Cool the mixture to between -5 °C and 0 °C using an ice-salt bath.

-

In a separate beaker, dissolve sodium nitrite (7.6 g, 0.11 mol) in water (18 mL).

-

Slowly add the sodium nitrite solution dropwise to the cooled amine slurry over 15-20 minutes, ensuring the internal temperature does not rise above 5 °C.

-

After the addition is complete, stir the resulting clear yellow solution at 0–5 °C for an additional hour. This solution of the diazonium salt is used immediately in the next step.

Part B: Sulfonylchlorination Reaction [11]

-

In a separate 600 mL beaker (open to the atmosphere in a fume hood to allow N₂ to escape), prepare a catalyst slurry. Add glacial acetic acid (10 mL), toluene (40 mL), and Copper(I) chloride (1.0 g, 0.01 mol).

-

Cool this slurry to 0 °C in an ice bath and carefully add liquid sulfur dioxide (~20 mL). Caution: SO₂ is toxic and corrosive. This must be done in a well-ventilated fume hood.

-

Slowly, over 20-30 minutes, add the cold diazonium salt solution from Part A to the vigorously stirred SO₂/CuCl slurry.

-

Vigorous evolution of nitrogen gas will be observed. Maintain the temperature at or below 10 °C during the addition.

-

After the addition is complete, continue stirring the green-tinged mixture at room temperature for 1-2 hours until gas evolution ceases.

Part C: Product Isolation and Purification [11][12]

-

Transfer the reaction mixture to a separatory funnel. Add 50 mL of cold water and 50 mL of toluene.

-

Shake the funnel and allow the layers to separate. The product will be in the organic (toluene) layer.

-

Separate the layers and wash the organic layer twice with 50 mL of cold water, followed by a wash with 50 mL of saturated sodium bicarbonate solution and finally 50 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure (rotary evaporator).

-

The resulting crude solid can be further purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by flash chromatography to yield the final product as a white to light-orange solid.[11]

Analytical Characterization

Confirming the identity and purity of the final product is a critical, self-validating step.[13] A multi-technique approach is recommended.[13]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation.[14] The ¹H NMR spectrum will show characteristic signals for the three distinct aromatic protons on the pyridine ring, with chemical shifts influenced by the electron-withdrawing sulfonyl chloride and bromine groups.[15]

-

Infrared (IR) Spectroscopy: This technique is excellent for confirming the presence of the sulfonyl chloride functional group, which exhibits strong, characteristic stretching bands in the regions of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹.[15]

-

Mass Spectrometry (MS): MS will confirm the molecular weight (256.51 g/mol ) and provide fragmentation patterns consistent with the structure. The isotopic signature of bromine (¹⁹Br/⁸¹Br ≈ 1:1) and chlorine (³⁵Cl/³⁷Cl ≈ 3:1) will be observable in the molecular ion peak cluster.[15]

-

High-Performance Liquid Chromatography (HPLC): HPLC is the preferred method for assessing the purity of the final compound.[1][12]

Safety and Handling

Chemical synthesis requires stringent safety protocols.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., neoprene), and safety goggles.[16][17] A face shield is recommended when handling corrosive reagents.[16]

-

Fume Hood: All operations, especially those involving sulfur dioxide, concentrated acids, and the diazonium salt formation, must be conducted in a certified chemical fume hood to prevent inhalation of toxic gases and vapors.[18]

-

Reagent Handling:

-

Thionyl Chloride/Sulfur Dioxide: Highly corrosive and moisture-sensitive. Reacts violently with water to release toxic gases (HCl, SO₂).[18][19] Handle under an inert atmosphere if possible and avoid any contact with water.[19]

-

Diazonium Salts: Potentially explosive, especially when isolated and dry. The protocol is designed to use the salt in situ as a solution, which is an inherently safer practice.[9][10]

-

-

Waste Disposal: All chemical waste must be disposed of according to institutional and local regulations. Contaminated materials should be treated as hazardous waste.[17]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 4. Sulfonyl chloride synthesis by chlorosulfonation [organic-chemistry.org]

- 5. Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 6. Diazotisation [organic-chemistry.org]

- 7. Environment-friendly chemical synthetic method for 3-pyridine sulfonyl chloride - Eureka | Patsnap [eureka.patsnap.com]

- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. rsc.org [rsc.org]

- 12. EP1048654A2 - Process for the preparation of chloropyridine sulfonyl chloride - Google Patents [patents.google.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. acdlabs.com [acdlabs.com]

- 16. nj.gov [nj.gov]

- 17. drexel.edu [drexel.edu]

- 18. fishersci.com [fishersci.com]

- 19. spectrumchemical.com [spectrumchemical.com]

Thermogravimetric Analysis of 5-Bromopyridine-2-sulfonyl chloride HCl: A Comprehensive Technical Guide

This in-depth technical guide provides a comprehensive overview of the thermogravimetric analysis (TGA) of 5-Bromopyridine-2-sulfonyl chloride hydrochloride. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core principles of TGA, a detailed experimental protocol, and a thorough interpretation of the anticipated thermal decomposition profile of this crucial chemical intermediate.

Introduction: The Critical Role of Thermal Stability in Pharmaceutical Development

5-Bromopyridine-2-sulfonyl chloride hydrochloride is a versatile building block in the synthesis of novel pharmaceutical and agrochemical agents. Its utility lies in the reactive sulfonyl chloride moiety, which allows for the facile introduction of a substituted pyridine ring into a target molecule. However, the very reactivity that makes this compound valuable also necessitates a thorough understanding of its thermal stability. Uncontrolled thermal decomposition can pose significant safety risks and compromise the quality and yield of chemical processes.

Thermogravimetric analysis (TGA) is an indispensable tool for characterizing the thermal stability of such compounds. By precisely measuring the change in mass of a sample as a function of temperature, TGA provides critical data on decomposition temperatures, the presence of volatile components, and the kinetics of thermal degradation. This guide will provide a robust framework for conducting and interpreting the TGA of 5-Bromopyridine-2-sulfonyl chloride HCl, ensuring safer and more efficient utilization in research and manufacturing.

Physicochemical Properties of 5-Bromopyridine-2-sulfonyl chloride HCl

A foundational understanding of the physicochemical properties of 5-Bromopyridine-2-sulfonyl chloride HCl is paramount for interpreting its thermal behavior.

| Property | Value |

| Chemical Structure |  |

| Molecular Formula | C₅H₄BrCl₂NO₂S |

| Molecular Weight | 292.97 g/mol |

| CAS Number | 1150561-80-0 |

| Appearance | White to off-white solid |

| Reactivity | The sulfonyl chloride group is highly reactive towards nucleophiles, including water. |

The Power of Thermogravimetric Analysis in Pharmaceutical Sciences

Thermogravimetric analysis is a cornerstone of thermal analysis techniques, offering invaluable insights into the physical and chemical properties of materials. The principle of TGA is elegantly simple: a sample is placed in a controlled environment, and its mass is continuously monitored as the temperature is increased at a constant rate.[1] This process generates a thermogram, a plot of mass versus temperature, which reveals mass loss events corresponding to processes such as desolvation, decomposition, and sublimation.[1]

In the pharmaceutical industry, TGA is extensively used to:

-

Determine thermal stability: Identifying the temperature at which a drug substance or intermediate begins to decompose is crucial for establishing safe handling and storage conditions.[2]

-

Assess purity: TGA can quantify the amount of residual solvents or moisture in a sample.

-

Study decomposition kinetics: By analyzing the rate of mass loss, one can gain insights into the mechanism and kinetics of thermal degradation.[3]

-

Compatibility studies: TGA can be employed to investigate potential interactions between an active pharmaceutical ingredient (API) and excipients in a formulation.[2]

A Validated Experimental Protocol for TGA of 5-Bromopyridine-2-sulfonyl chloride HCl

The following protocol outlines a robust methodology for the thermogravimetric analysis of 5-Bromopyridine-2-sulfonyl chloride HCl. Adherence to these steps is critical for obtaining high-quality, reproducible data.

4.1. Sample Preparation: The Foundation of Accurate Analysis

Given the hazardous nature of 5-Bromopyridine-2-sulfonyl chloride HCl (a corrosive solid), all sample handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Ensure Representativeness: The small sample size used in TGA necessitates that it is truly representative of the entire batch. Gently grind a small amount of the solid to a fine, uniform powder using an agate mortar and pestle.

-

Crucible Selection: Utilize an inert crucible, such as alumina or platinum, to prevent any reaction with the sample or its decomposition products.

-

Sample Weighing: Accurately weigh approximately 5-10 mg of the powdered sample directly into the TGA crucible. Record the exact weight.

4.2. TGA Instrument Parameters: A Self-Validating System

The following instrument parameters are recommended for the analysis. These parameters should be recorded and reported with the results to ensure traceability and reproducibility.

| Parameter | Recommended Setting | Rationale |

| Heating Rate | 10 °C/min | A standard heating rate that provides good resolution of thermal events. |

| Temperature Range | 25 °C to 600 °C | This range will encompass the initial baseline, the decomposition of the compound, and a final plateau of any non-volatile residue. |

| Atmosphere | Nitrogen (Inert) | An inert atmosphere prevents oxidative decomposition, allowing for the study of the intrinsic thermal stability of the compound. |

| Flow Rate | 50 mL/min | A typical flow rate to ensure a consistent inert environment and efficient removal of gaseous decomposition products. |

4.3. Experimental Workflow Diagram

The logical flow of the TGA experiment is depicted in the following diagram:

Caption: Experimental workflow for the TGA of 5-Bromopyridine-2-sulfonyl chloride HCl.

Hypothetical Thermogravimetric Profile and Mechanistic Interpretation

While specific experimental TGA data for 5-Bromopyridine-2-sulfonyl chloride HCl is not publicly available, a scientifically sound hypothetical thermogram can be constructed based on the known thermal behavior of its constituent functional groups: pyridinium salts and aryl sulfonyl chlorides.

5.1. Anticipated TGA Data

The following table summarizes the expected thermal events for 5-Bromopyridine-2-sulfonyl chloride HCl.

| Decomposition Step | Onset Temperature (°C) (approx.) | Mass Loss (%) (approx.) | Corresponding Gaseous Products |

| 1. Dehydrochlorination | 150 - 200 | ~12.5% | HCl |

| 2. Sulfonyl Chloride Decomposition | 200 - 300 | ~21.9% | SO₂ |

| 3. Pyridine Ring Fragmentation | > 300 | Variable | Brominated and nitrogenous organic fragments |

5.2. Interpretation of the Hypothetical Thermogram

The TGA curve of 5-Bromopyridine-2-sulfonyl chloride HCl is anticipated to exhibit a multi-step decomposition profile.

-

Initial Baseline: From room temperature up to approximately 150 °C, the compound is expected to be thermally stable with no significant mass loss.

-

Step 1: Dehydrochlorination: The first significant mass loss is predicted to be the evolution of hydrogen chloride (HCl). Pyridinium hydrochlorides are known to release HCl upon heating.[4] This initial decomposition step would result in the formation of 5-bromopyridine-2-sulfonyl chloride.

-

Step 2: Decomposition of the Sulfonyl Chloride Group: Following the loss of HCl, the sulfonyl chloride moiety is expected to decompose. The C-S and S-Cl bonds are the most likely points of initial cleavage, leading to the release of sulfur dioxide (SO₂). This is a common decomposition pathway for sulfonyl chlorides.

-

Step 3: Fragmentation of the Pyridine Ring: At higher temperatures, the remaining brominated pyridine ring will undergo fragmentation. This process is complex and can result in the formation of a variety of smaller, volatile nitrogenous and brominated organic compounds.

Proposed Thermal Decomposition Pathway

The anticipated thermal decomposition of 5-Bromopyridine-2-sulfonyl chloride HCl can be visualized as a sequential process, as illustrated in the following diagram.

Caption: Proposed thermal decomposition pathway of 5-Bromopyridine-2-sulfonyl chloride HCl.

This proposed pathway is supported by the known decomposition patterns of related compounds. The initial loss of HCl is characteristic of hydrochloride salts of nitrogenous bases. The subsequent extrusion of SO₂ is a well-documented fragmentation pathway for sulfonyl chlorides. The final fragmentation of the halogenated pyridine ring at higher temperatures is also consistent with the pyrolysis studies of similar heterocyclic compounds.

Advanced Analysis: Elucidating Decomposition Products with Pyrolysis-GC-MS

To definitively identify the volatile products of thermal decomposition, Thermogravimetric Analysis can be coupled with Mass Spectrometry (TGA-MS) or, for more complex mixtures, Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS).[5] In a Py-GC-MS experiment, the sample is heated in a pyrolyzer, and the resulting fragments are separated by gas chromatography before being identified by mass spectrometry.[5] This powerful technique would provide unequivocal evidence for the proposed decomposition pathway by identifying key fragments such as HCl, SO₂, and various brominated pyridine derivatives.

Conclusion: A Framework for Ensuring Thermal Safety and Process Integrity

This technical guide has provided a comprehensive framework for the thermogravimetric analysis of 5-Bromopyridine-2-sulfonyl chloride HCl. By understanding its physicochemical properties, employing a robust experimental protocol, and interpreting the resulting data within the context of established chemical principles, researchers and drug development professionals can ensure the safe and efficient use of this important synthetic intermediate. The hypothetical thermal profile and decomposition pathway presented herein offer a scientifically grounded starting point for the thermal hazard assessment of this compound. It is strongly recommended that experimental TGA be performed to validate and refine this proposed thermal behavior before scaling up any chemical processes involving 5-Bromopyridine-2-sulfonyl chloride HCl.

References

-

ResearchGate. (2020, February 7). Is it possible to boil off HCl from pyridinium chloride salts? Retrieved from [Link]

-

YesWeLab. (n.d.). Py-GC/MS pyrolysis analysis. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Thermal and Electrochemical Properties of Ionic Liquids Bearing Allyl Group with Sulfonate-Based Anions—Application Potential in Epoxy Resin Curing Process. Retrieved from [Link]

-

Srivastava, P., Kapoor, I. P. S., & Singh, G. (n.d.). Thermolysis of pyridinium perchlorate salts. Retrieved from [Link]

-

PubChem. (n.d.). Pyridine-3-sulfonyl chloride. Retrieved from [Link]

-

Veeprho. (2020, July 1). Thermogravimetric Analysis in Pharmaceuticals. Retrieved from [Link]

-

NETZSCH Analyzing & Testing. (2014, November 30). Investigation of Alkali Salts with the STA 449 F5 Jupiter. Retrieved from [Link]

-

PubChem. (n.d.). Pyridine-2-sulfonyl Chloride. Retrieved from [Link]

- Google Patents. (n.d.). WO2016204096A1 - Pyridine-3-sulfonyl chloride production method.

-

ResolveMass Laboratories Inc. (2025, September 29). TGA Analysis in Pharmaceuticals. Retrieved from [Link]

Sources

- 1. EP2963019B1 - Method for producing pyridine-3-sulfonyl chloride - Google Patents [patents.google.com]

- 2. scholarworks.wmich.edu [scholarworks.wmich.edu]

- 3. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 4. jubilantingrevia.com [jubilantingrevia.com]

- 5. Py-GC/MS pyrolysis analysis - YesWeLab [yeswelab.fr]

Methodological & Application

Application Notes & Protocols: Leveraging 5-Bromopyridine-2-sulfonyl chloride HCl in Modern Drug Discovery

Introduction: The pyridine scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged" structure due to its presence in a vast number of FDA-approved drugs.[1] Its unique electronic properties and ability to engage in hydrogen bonding make it a highly sought-after motif in drug design. When functionalized to form pyridine sulfonamides, the resulting compounds exhibit a wide spectrum of biological activities, including anticancer, antibacterial, antiviral, and antidiabetic properties.[2][3][4][5]

5-Bromopyridine-2-sulfonyl chloride hydrochloride stands out as a particularly powerful intermediate for drug discovery.[6] This bifunctional reagent provides medicinal chemists with two distinct and strategically important reaction handles on a single pyridine core:

-

A highly reactive sulfonyl chloride group: This allows for the straightforward formation of sulfonamide libraries by reacting with a diverse range of primary and secondary amines.[6][7]

-

A strategically placed bromine atom: This serves as a versatile anchor point for palladium-catalyzed cross-coupling reactions, enabling the introduction of various aryl, heteroaryl, or alkyl groups to build molecular complexity.[7]

This dual reactivity allows for a modular and efficient approach to synthesizing large, diverse compound libraries, accelerating the hit-to-lead and lead optimization phases of drug discovery. This guide provides an in-depth overview of the reagent's properties, critical safety protocols, and detailed, field-proven methodologies for its use in key synthetic transformations.

Section 1: Reagent Profile and Safe Handling Protocols

Before utilizing any reactive chemical, a thorough understanding of its properties and associated hazards is paramount. 5-Bromopyridine-2-sulfonyl chloride HCl is a highly reactive compound that demands careful handling to ensure operator safety and experimental success.

Physicochemical Data

The key properties of 5-Bromopyridine-2-sulfonyl chloride are summarized below for quick reference.

| Property | Value | Source |

| Molecular Formula | C₅H₃BrClNO₂S | [8][9] |

| Molecular Weight | 256.50 g/mol | [8][9] |

| Appearance | Solid | [8][9] |

| SMILES String | ClS(=O)(=O)c1ccc(Br)cn1 | [8][9] |

| InChI Key | CZPJXSLJOVFCOH-UHFFFAOYSA-N | [8][9] |

Critical Safety and Handling Procedures

Sulfonyl chlorides as a class are hazardous, and 5-Bromopyridine-2-sulfonyl chloride is no exception. Its primary hazards stem from its corrosivity and high reactivity, particularly with water and other nucleophiles.[10][11]

Causality of Hazards:

-

Corrosivity: The compound causes severe skin burns and eye damage upon contact.

-

Reactivity with Water: It reacts violently with water or moisture, including humidity in the air, to release toxic and corrosive hydrogen chloride (HCl) gas and the corresponding sulfonic acid.[10][11] This reaction is exothermic and can cause pressure buildup in sealed containers.

Mandatory Handling Protocol:

-

Work Area: All manipulations must be performed exclusively within a certified chemical fume hood to prevent inhalation of vapors or dust.[10][12]

-

Personal Protective Equipment (PPE): A complete PPE ensemble is required:

-

Atmosphere Control: Handle the solid under an inert atmosphere (e.g., nitrogen or argon) whenever possible to prevent degradation from atmospheric moisture.[10] Use dry solvents and glassware.

-

Storage: Store the reagent in a tightly sealed container in a cool, dry, and well-ventilated area designated for corrosive materials.[10][12] The storage area must be isolated from incompatible materials such as water, strong bases, amines, alcohols, and strong oxidizing agents.[10]

-

Spill & Waste: Do not use water to clean up spills. Absorb spills with an inert, dry material (e.g., sand or vermiculite) and transfer to a sealed container for hazardous waste disposal. Dispose of all waste in accordance with local, state, and federal regulations.

-

First Aid:

-

Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[11]

-

Eye Contact: Immediately flush eyes with water for at least 30 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[11]

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Section 2: Core Synthetic Applications & Protocols

The synthetic utility of 5-Bromopyridine-2-sulfonyl chloride HCl is primarily centered on two powerful transformations: sulfonamide formation and cross-coupling.

Application I: Synthesis of Pyridine Sulfonamides

The reaction between a sulfonyl chloride and a primary or secondary amine is the most common and reliable method for synthesizing sulfonamides.[14] This reaction is fundamental to building the core of many biologically active molecules.[5][15]

Mechanistic Rationale: The sulfur atom in the sulfonyl chloride is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom. A nucleophilic amine attacks this sulfur atom, leading to the displacement of the chloride ion. This reaction generates one equivalent of HCl, which must be neutralized by a non-nucleophilic base (e.g., triethylamine, pyridine, or diisopropylethylamine) to prevent the protonation and deactivation of the starting amine.

Caption: Workflow for the synthesis of 5-bromopyridine-2-sulfonamides.

Protocol 2.1: General Procedure for the Synthesis of N-Aryl/Alkyl-5-bromopyridine-2-sulfonamides

This protocol is a general guideline and may require optimization for specific amine substrates.

Materials:

-

5-Bromopyridine-2-sulfonyl chloride HCl (1.0 eq)

-

Primary or secondary amine (1.1 eq)

-

Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.2 eq)

-

Anhydrous Dichloromethane (DCM)

-

Deionized Water

-

Brine (saturated aq. NaCl)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add the desired amine (1.1 eq). Dissolve it in anhydrous DCM (approx. 0.1 M concentration relative to the sulfonyl chloride).

-

Base Addition: Add triethylamine (2.2 eq) to the amine solution. Cool the flask to 0 °C using an ice-water bath.

-

Scientist's Note: Using slightly more than two equivalents of base is crucial. One equivalent neutralizes the HCl salt of the starting material, and another neutralizes the HCl generated during the reaction.

-

-

Reagent Addition: In a separate flask, dissolve 5-Bromopyridine-2-sulfonyl chloride HCl (1.0 eq) in a minimum amount of anhydrous DCM. Add this solution dropwise to the stirring amine/base mixture at 0 °C over 10-15 minutes.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the limiting reagent is consumed.

-

Work-up: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with deionized water (2x) and brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure sulfonamide product.

Application II: Diversification via Suzuki-Miyaura Cross-Coupling

With the sulfonamide in hand, the bromine atom at the C5 position becomes the key handle for further diversification. The Suzuki-Miyaura reaction is a robust and widely used palladium-catalyzed cross-coupling method for forming C-C bonds.[16] This reaction is highly valued in drug discovery for its functional group tolerance and reliable performance.[17]

Mechanistic Rationale: The C-Br bond on the electron-deficient pyridine ring is susceptible to oxidative addition into a Palladium(0) catalyst. The resulting organopalladium(II) species then undergoes transmetalation with an activated boronic acid (or boronate ester). The final step is reductive elimination, which forms the new C-C bond and regenerates the Pd(0) catalyst to continue the cycle.

Sources

- 1. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 2. eurjchem.com [eurjchem.com]

- 3. Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]

- 6. chemimpex.com [chemimpex.com]

- 7. nbinno.com [nbinno.com]

- 8. 5-bromo-pyridine-2-sulfonyl chloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 9. 5-bromo-pyridine-2-sulfonyl chloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 10. fishersci.com [fishersci.com]

- 11. nj.gov [nj.gov]

- 12. fishersci.com [fishersci.com]

- 13. chemicalbook.com [chemicalbook.com]

- 14. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. files01.core.ac.uk [files01.core.ac.uk]

- 16. pubs.acs.org [pubs.acs.org]

- 17. mdpi.com [mdpi.com]

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-Bromopyridine-2-sulfonyl Chloride HCl

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This comprehensive guide details the strategic application of 5-bromopyridine-2-sulfonyl chloride hydrochloride as a pivotal reagent in the synthesis of potent kinase inhibitors. Moving beyond a simple recitation of steps, this document elucidates the chemical rationale, provides field-proven protocols, and contextualizes the synthetic efforts within the broader landscape of modern drug discovery. We will explore the intrinsic value of the pyridylsulfonamide scaffold, detail a representative synthesis of a Cyclin-Dependent Kinase (CDK) inhibitor, and provide robust methodologies for purification and characterization, thereby offering a self-validating framework for researchers in the field.

Introduction: The Strategic Value of the 5-Bromopyridine-2-sulfonamide Scaffold

The pyridine ring is a privileged scaffold in medicinal chemistry, frequently appearing in approved pharmaceuticals due to its ability to engage in hydrogen bonding and its overall favorable pharmacokinetic properties.[1] When functionalized with a sulfonamide group, it becomes a powerful pharmacophore for targeting the ATP-binding site of kinases.[2] The 5-bromopyridine-2-sulfonyl chloride HCl reagent is a particularly valuable starting material for several key reasons:

-

Electrophilic Reactivity : The sulfonyl chloride group is a strong electrophile, readily reacting with primary and secondary amines to form stable sulfonamide linkages.[3] This reaction is generally high-yielding and tolerant of a wide range of functional groups, making it ideal for building diverse chemical libraries.

-

Vector for Diversity : The bromine atom at the 5-position serves as a versatile handle for introducing further molecular complexity. It is amenable to a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the exploration of the kinase chemical space and the optimization of inhibitor potency and selectivity.[4]

-

Kinase Recognition : The pyridine nitrogen and the sulfonamide moiety can form critical hydrogen bonds with the hinge region of the kinase ATP-binding pocket, a common feature of many kinase inhibitors.[5]

This guide will focus on the synthesis of a representative Cyclin-Dependent Kinase (CDK) inhibitor to illustrate the practical application of 5-bromopyridine-2-sulfonyl chloride HCl. CDKs are a family of serine/threonine kinases that are central regulators of the cell cycle, and their dysregulation is a hallmark of many cancers, making them a prime target for therapeutic intervention.[6][7]

The Chemistry of Sulfonamide Formation: A Mechanistic Overview

The core reaction in the synthesis of our target kinase inhibitors is the nucleophilic acyl substitution of an amine with 5-bromopyridine-2-sulfonyl chloride. The generally accepted mechanism proceeds as follows:

-

Nucleophilic Attack : The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride.

-

Tetrahedral Intermediate : A transient tetrahedral intermediate is formed.

-

Chloride Elimination : The chloride ion, being a good leaving group, is expelled, and the sulfonamide bond is formed.

-

Deprotonation : A base, either an added scavenger like pyridine or an excess of the reacting amine, removes a proton from the nitrogen atom to yield the final sulfonamide product and the corresponding hydrochloride salt.

The reaction is typically carried out in an aprotic solvent to prevent hydrolysis of the sulfonyl chloride. The addition of a non-nucleophilic base is crucial to neutralize the HCl generated during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic.

Synthesis of a Representative CDK Inhibitor: A Step-by-Step Protocol

In this section, we will detail the synthesis of N-(4-aminophenyl)-5-bromopyridine-2-sulfonamide, a scaffold that can be further elaborated to generate potent CDK inhibitors.[2][6]

Materials and Reagents

| Reagent | Molecular Formula | Molecular Weight ( g/mol ) | Supplier | Purity |

| 5-Bromopyridine-2-sulfonyl chloride HCl | C₅H₃BrClNO₂S·HCl | 256.50 | Sigma-Aldrich | ≥97% |

| p-Phenylenediamine | C₆H₈N₂ | 108.14 | Acros Organics | 99% |

| Pyridine (anhydrous) | C₅H₅N | 79.10 | Fisher Chemical | 99.8% |

| Dichloromethane (DCM, anhydrous) | CH₂Cl₂ | 84.93 | EMD Millipore | ≥99.8% |

| Ethyl acetate (EtOAc) | C₄H₈O₂ | 88.11 | J.T. Baker | 99.9% |

| Hexanes | C₆H₁₄ | 86.18 | Macron Fine | 98.5% |

| Saturated aqueous sodium bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | VWR Chemicals | - |

| Brine (saturated aqueous NaCl) | NaCl | 58.44 | VWR Chemicals | - |

| Anhydrous magnesium sulfate (MgSO₄) | MgSO₄ | 120.37 | BDH | - |

Experimental Procedure

Safety Precaution : 5-Bromopyridine-2-sulfonyl chloride HCl is corrosive and moisture-sensitive. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Reaction Setup : To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add p-phenylenediamine (1.08 g, 10.0 mmol, 1.0 equiv.).

-

Dissolution : Dissolve the p-phenylenediamine in anhydrous dichloromethane (40 mL) and anhydrous pyridine (1.6 mL, 20.0 mmol, 2.0 equiv.). Stir the solution at room temperature until all solids have dissolved.

-

Addition of Sulfonyl Chloride : In a separate flask, dissolve 5-bromopyridine-2-sulfonyl chloride HCl (2.57 g, 10.0 mmol, 1.0 equiv.) in anhydrous dichloromethane (20 mL).

-

Reaction : Slowly add the sulfonyl chloride solution to the stirred amine solution at 0 °C (ice bath) over 15 minutes. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

-

Work-up :

-

Quench the reaction by adding 50 mL of deionized water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl (2 x 30 mL), saturated aqueous NaHCO₃ (2 x 30 mL), and brine (1 x 30 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification : The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 20% to 50% EtOAc) to afford the pure N-(4-aminophenyl)-5-bromopyridine-2-sulfonamide.

Visualization of the Synthetic Workflow

Caption: Synthetic workflow for N-(4-aminophenyl)-5-bromopyridine-2-sulfonamide.

Characterization of the Synthesized Inhibitor

Thorough characterization is essential to confirm the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons of both the pyridine and phenyl rings, as well as the amine and sulfonamide protons.

-

¹³C NMR: The carbon NMR spectrum will confirm the presence of all carbon atoms in the molecule.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) should be used to determine the exact mass of the synthesized compound, confirming its elemental composition.

Biological Context: CDK Inhibition and Signaling Pathway

The synthesized N-(4-aminophenyl)-5-bromopyridine-2-sulfonamide serves as a scaffold for more complex CDK inhibitors. The primary amino group can be further functionalized to interact with specific residues in the CDK active site, enhancing potency and selectivity.

CDKs, in complex with their cyclin partners, phosphorylate key substrate proteins to drive the cell through its various phases.[7] For example, the CDK4/6-cyclin D complex phosphorylates the retinoblastoma protein (Rb), leading to the release of the E2F transcription factor and progression from the G1 to the S phase of the cell cycle.[7] Inhibition of CDK4/6 prevents Rb phosphorylation, causing a G1 cell cycle arrest and inhibiting cancer cell proliferation.

Visualization of the CDK Signaling Pathway

Caption: Simplified CDK4/6 signaling pathway and the point of inhibition.

Conclusion

5-Bromopyridine-2-sulfonyl chloride HCl is a highly effective and versatile reagent for the synthesis of pyridine-sulfonamide-based kinase inhibitors. The straightforward and robust nature of the sulfonamide formation reaction, coupled with the potential for further diversification via the bromo substituent, makes it an invaluable tool in medicinal chemistry. The detailed protocols and scientific rationale presented herein provide a solid foundation for researchers to confidently utilize this reagent in their drug discovery endeavors.

References

-

Michailidou, M., et al. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Pharmaceuticals, 15(3), 316. [Link]

-

Wodnicka, M., et al. (2023). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. International Journal of Molecular Sciences, 24(21), 15891. [Link]

-

Griffin, R. J., et al. (2010). Synthesis of sulfonamide-based kinase inhibitors from sulfonates by exploiting the abrogated SN2 reactivity of 2,2,2-trifluoroethoxysulfonates. Bioorganic & Medicinal Chemistry, 18(12), 4427-4440. [Link]

-

Wang, S., et al. (2023). Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. Scientific Reports, 13(1), 1089. [Link]

-

Chen, Y.-J., et al. (2023). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. Molecules, 28(24), 8089. [Link]

-

Song, J. J., et al. (2005). Synthesis of 5-Bromopyridyl-2-magnesium Chloride and Its Application in the Synthesis of Functionalized Pyridines. The Journal of Organic Chemistry, 70(16), 6472-6475. [Link]

-